(2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Bromophenyl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a compound that includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . This type of structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as the compound , can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. The boron moiety in these compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,3,4-oxadiazole moiety, exhibit a wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antitubercular, antifungal, antidiabetic, and anticancer effects. The structural feature of the 1,3,4-oxadiazole ring, with its pyridine type nitrogen atom, facilitates effective binding with various enzymes and receptors in biological systems, enhancing bioactivities through numerous weak interactions. This has led to the development of 1,3,4-oxadiazole-based derivatives being explored for treatment in various medical conditions, showcasing their significant therapeutic potential (Verma et al., 2019).
Contributions to Drug Design
The oxadiazole and piperidine components are pivotal pharmacophoric groups in the design of antipsychotic agents. These groups improve the potency and selectivity of binding affinity at D2-like receptors, suggesting their critical role in the development of treatments for psychiatric disorders. This indicates the potential of these structures in creating more selective and potent therapeutic agents, highlighting their importance in medicinal chemistry and drug design (Sikazwe et al., 2009).
Potential for Synthetic Routes and Applications
The synthetic versatility of the 1,3,4-oxadiazole scaffold allows for the development of novel compounds with broad applications in pharmacology, material science, and organic electronics. Innovative synthetic strategies have been summarized for 1,3,4-oxadiazole derivatives, including dehydrogenative cyclization and oxidative cyclization, among others. These methods facilitate the synthesis of compounds with high photoluminescent quantum yield, thermal and chemical stability, making them suitable for metal-ion sensors and other chemosensors. This underscores the structural component's relevance in creating functional materials and therapeutic agents with specific sensing capabilities (Sharma et al., 2022).
Future Directions
1,2,4-oxadiazole derivatives, such as the compound , have shown promising results in various fields including medicine and agriculture . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are being sought . These compounds could be used in the future in medicine and agriculture .
Properties
IUPAC Name |
(2-bromophenyl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-15-6-2-1-5-14(15)18(23)22-9-3-4-12(11-22)10-16-20-17(21-24-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYFSKKTWPLBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.